6-Bromo-N-cyclopropylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWPVRXYVGDEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine-3-carboxamide Derivatives
- Starting Material: Pyridine-3-carboxamide or its N-substituted derivatives.
- Brominating Agents: Commonly used brominating agents include molecular bromine (Br2) or N-bromosuccinimide (NBS).
- Reaction Conditions: Bromination is carried out in solvents such as acetic acid, dichloromethane, or other suitable organic solvents that facilitate selective electrophilic substitution.
- Selectivity: The reaction conditions are optimized to achieve selective bromination at the 6-position of the pyridine ring, avoiding polybromination or substitution at undesired positions.
Amide Coupling with Cyclopropylamine
- Nucleophile: Cyclopropylamine is introduced to form the amide bond at the carboxylic acid or activated carboxamide intermediate.
- Activation Methods: The carboxylic acid group may be activated using coupling reagents such as carbodiimides (e.g., EDC, DCC) or converted to acid chlorides prior to reaction.
- Base Catalysis: Bases such as triethylamine are often used to facilitate nucleophilic substitution and neutralize generated acids.
- Temperature and Time: Reaction parameters are optimized to maximize yield and minimize side reactions.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound involves scaling up the laboratory procedures with emphasis on:
- Continuous Flow Reactors: To enhance reaction control, reproducibility, and safety during bromination and amide coupling steps.
- Automated Systems: For precise reagent addition, temperature control, and reaction monitoring.
- Purity and Yield Optimization: Process parameters are fine-tuned to maximize product purity and yield while minimizing impurities and byproducts.
- Environmental and Safety Aspects: Use of safer solvents and reagents, waste minimization, and compliance with regulatory standards.
Summary Table of Preparation Methods
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Bromination | Selective electrophilic bromination at 6-position of pyridine-3-carboxamide | Br2 or NBS in AcOH or CH2Cl2, controlled temperature | Regioselectivity critical to avoid polybromination |
| Amide Coupling | Formation of N-cyclopropylamide via nucleophilic substitution with cyclopropylamine | Cyclopropylamine, coupling reagents (EDC, DCC), base | Use of base (e.g., triethylamine) to facilitate reaction |
| Industrial Scale-Up | Use of continuous flow reactors and automated systems for reproducibility and efficiency | Optimized conditions for large scale | Focus on yield, purity, and environmental safety |
Research Findings and Optimization
- Regioselectivity: Studies emphasize the importance of reaction conditions (solvent, temperature, brominating agent concentration) to achieve selective bromination at the 6-position without affecting other positions on the pyridine ring.
- Yield Improvement: Use of continuous flow technology has been reported to improve yields by providing better control over reaction time and mixing, reducing side reactions.
- Purification: Crystallization and chromatographic techniques are employed to isolate the target compound with high purity, essential for pharmaceutical applications.
- Reaction Monitoring: Techniques such as HPLC, NMR, and mass spectrometry are used to monitor reaction progress and confirm product structure.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclopropylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
6-Bromo-N-cyclopropylpyridine-3-carboxamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
The following table compares 6-Bromo-N-cyclopropylpyridine-3-carboxamide with positional isomers and analogs differing in substituent placement or functional groups:
Key Observations:
Substituent Position and Reactivity: The 6-bromo-3-carboxamide configuration in the target compound contrasts with 3-bromo-6-cyclopropyl and 4-bromo-2-cyclopropyl analogs, which lack the carboxamide group. N-(5-Bromopyridin-2-yl)-methylmaleimide replaces the carboxamide with a maleimide group, enabling thiol-reactive chemistry (e.g., bioconjugation), unlike the carboxamide’s hydrogen-bonding properties .
Biological and Synthetic Relevance :
Functional Group Analogs
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide
This compound (described in ) shares the pyridine-carboxamide backbone but replaces bromine with an amino group and incorporates a pyrrolidinyl substituent. The amino group increases hydrophilicity, while the pyrrolidinyl moiety enhances conformational flexibility, making it more suited for drug discovery targeting flexible binding pockets .
Discontinued Derivatives
Several carboxamide analogs (e.g., 1-(4-Fluoro-phenoxymethyl)-1H-pyrazole-3-carboxylic acid hydrazide) are listed as discontinued, highlighting the niche demand or synthesis challenges for brominated pyridine-carboxamides compared to fluorine-containing derivatives .
Biological Activity
6-Bromo-N-cyclopropylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Molecular Structure
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.088 g/mol
- Structural Features : Contains a bromine atom and a cyclopropyl group attached to a pyridine ring, which may influence its biological activity.
Synthesis
The synthesis of this compound generally involves several steps, often utilizing brominated pyridine derivatives as starting materials. The methods may vary based on the specific reagents and conditions used, including microwave-assisted synthesis for efficiency.
Research indicates that this compound may exhibit various biological activities, particularly in the inhibition of specific enzymes or pathways relevant to disease processes. For instance, compounds with similar structures have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, suggesting potential applications in cancer therapy .
Antiviral Activity
In studies evaluating antiviral properties, analogs of this compound demonstrated significant inhibition against viral replication. For example, one study reported that a cyclopropyl-substituted derivative exhibited enhanced antiviral activity with a pMIC50 of 7.0 nM, indicating strong efficacy compared to other structural variants .
Antitumor Potential
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. Notably, N-substituted derivatives have shown promising results against ovarian carcinoma and prostatic carcinoma cell lines, with IC50 values in the nanomolar range (46–75 nM) for related compounds . The presence of electron-donating groups has been linked to increased basicity and enhanced anticancer activity.
Study 1: Antiviral Efficacy
A study examined the antiviral activity of several pyridine derivatives, including those similar to this compound. The cyclopropyl group was found to significantly improve the inhibition of viral replication compared to other substituents .
Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of N-substituted carbazoles against human cancer cell lines. Compounds similar to this compound showed notable cytotoxicity with MIC values ranging from 8–20 µM across different cell lines .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | pMIC50/IC50 |
|---|---|---|---|
| This compound | C₉H₉BrN₂O | Antiviral | 7.0 nM |
| 5-Bromo-N-cyclopropylpyridine-3-carboxamide | C₉H₉BrN₂O | Antiviral | Not specified |
| N-substituted carbazoles | Varies | Antitumor | IC50: 46–75 nM |
Q & A
Q. What are the established synthetic routes for 6-Bromo-N-cyclopropylpyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between 6-bromopyridine-3-carboxylic acid derivatives and cyclopropylamine. Key steps include:
- Bromination : Selective bromination at the pyridine C6 position using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .
- Amidation : Activation of the carboxylic acid via EDCI/HOBt coupling with cyclopropylamine in anhydrous DCM or THF, monitored by TLC or HPLC for completion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., dichloromethane/hexane) to achieve ≥95% purity .
Optimization can employ statistical experimental design (e.g., factorial design) to assess variables like solvent polarity, temperature, and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states for bromine substitution or cyclopropane ring functionalization. Key parameters include:
- Activation energy barriers for SNAr (nucleophilic aromatic substitution) at C6 vs. C2/C4 positions .
- Fukui indices to identify electrophilic/nucleophilic sites .
- MD Simulations : Assess steric effects of the cyclopropane group on reaction pathways (e.g., AMBER force field) .
Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) resolves computational-experimental discrepancies .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh), XPhos Pd G3, or NiCl(dppf) for Suzuki-Miyaura couplings. Key considerations:
- Ligand bulkiness to mitigate steric hindrance from the cyclopropane group .
- Base optimization (e.g., KCO vs. CsCO) to enhance transmetallation efficiency .
- Solvent Effects : High-polarity solvents (DMF, DMSO) improve solubility but may destabilize intermediates; use mixed solvents (e.g., toluene/DMF) .
- In Situ Monitoring : React-IR or LC-MS to detect side products (e.g., debromination) and adjust conditions dynamically .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values in kinase inhibition studies) to identify outliers. Use Cohen’s d to quantify effect size discrepancies .
- Structural-Activity Clustering : Group analogs by substituent patterns (e.g., electron-withdrawing groups at C6) and correlate with bioactivity trends .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) to confirm mechanistic consistency .
Q. What experimental designs are optimal for studying degradation pathways of this compound under physiological conditions?
Methodological Answer:
Q. How can researchers leverage the cyclopropane moiety in this compound for selective target engagement?
Methodological Answer:
- Conformational Restriction : The cyclopropane group imposes rigidity, enhancing binding to deep hydrophobic pockets (e.g., ATP-binding sites in kinases).
- Protease Resistance : The strained ring reduces susceptibility to enzymatic cleavage, improving metabolic stability .
- Crystallography : Co-crystallize with target proteins (e.g., CYP450 isoforms) to map interactions between the cyclopropane and active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
